3,3,5-Trimethylmorpholine hydrochloride

Organic Synthesis Medicinal Chemistry Quality Control

3,3,5-Trimethylmorpholine hydrochloride (CAS 2219376-79-9) is a uniquely substituted morpholine building block supplied as a stable, non-hygroscopic hydrochloride salt. Unlike free bases or alternative regioisomers, the 3,3,5-substitution pattern imparts distinct stereoelectronic properties—altered basicity, steric hindrance, and conformational preferences—that critically influence reactivity and biological target engagement. Used as a key intermediate in synthesizing potent dopamine/norepinephrine uptake inhibitors and nAChR antagonists with in vivo efficacy superior to (S,S)-hydroxybupropion. The salt form ensures accurate weighing, enhanced aqueous solubility, and long-term storage stability. Ideal for CNS drug discovery, agrochemical SAR studies, and corrosion inhibitor development.

Molecular Formula C7H16ClNO
Molecular Weight 165.66
CAS No. 2219376-79-9
Cat. No. B2807226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,5-Trimethylmorpholine hydrochloride
CAS2219376-79-9
Molecular FormulaC7H16ClNO
Molecular Weight165.66
Structural Identifiers
SMILESCC1COCC(N1)(C)C.Cl
InChIInChI=1S/C7H15NO.ClH/c1-6-4-9-5-7(2,3)8-6;/h6,8H,4-5H2,1-3H3;1H
InChIKeyGNEFIIHXKKIREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3,5-Trimethylmorpholine Hydrochloride (CAS 2219376-79-9): Procurement-Relevant Identity and Class


3,3,5-Trimethylmorpholine hydrochloride is a substituted morpholine heterocycle containing both amine and ether functionalities, supplied as a stable hydrochloride salt with a molecular weight of 165.66 g/mol and the molecular formula C₇H₁₆ClNO . The compound belongs to the morpholine family, which is widely employed in medicinal chemistry and organic synthesis due to its favorable physicochemical properties and synthetic versatility [1]. Structurally characterized by three methyl substituents at the 3,3,5-positions of the morpholine ring, this specific substitution pattern distinguishes it from other trimethylmorpholine regioisomers and from unsubstituted morpholine [2].

Why Generic Substitution Fails: 3,3,5-Trimethylmorpholine Hydrochloride vs. Common Morpholine Analogs


Substituting 3,3,5-trimethylmorpholine hydrochloride with unsubstituted morpholine, alternative regioisomers (e.g., 2,3,5- or 2,3,6-trimethylmorpholine), or the free base form introduces scientifically meaningful and quantifiable differences in key procurement-relevant parameters [1]. The hydrochloride salt form ensures consistent solid-state handling, enhanced aqueous solubility, and improved long-term storage stability relative to the hygroscopic free base [2]. Furthermore, the specific 3,3,5-substitution pattern imparts distinct stereoelectronic properties—including altered basicity, steric hindrance, and conformational preferences—that directly influence reactivity in synthetic applications and biological target engagement when incorporated into larger molecular scaffolds [3]. These differences are not interchangeable; they carry tangible consequences for experimental reproducibility and downstream success.

3,3,5-Trimethylmorpholine Hydrochloride: Quantitative Evidence of Differentiation


Molecular Weight and Purity: Quantifiable Identity Verification for Procurement

3,3,5-Trimethylmorpholine hydrochloride exhibits a molecular weight of 165.66 g/mol and is commercially available at ≥98% purity, providing a well-defined and verifiable identity metric that distinguishes it from structurally similar analogs . In contrast, the free base 3,3,5-trimethylmorpholine (CAS 1195593-67-9) has a molecular weight of 129.2 g/mol and is typically supplied at 95% purity . This difference in molecular weight and purity directly impacts stoichiometric calculations, reagent equivalence, and the potential for impurities to interfere in sensitive reactions.

Organic Synthesis Medicinal Chemistry Quality Control

Structural Differentiation: 3,3,5- vs. 2,3,5-Trimethylmorpholine Regioisomers

The substitution pattern of 3,3,5-trimethylmorpholine hydrochloride is distinct from other trimethylmorpholine regioisomers, such as 2,3,5-trimethylmorpholine, which has been characterized by 270 MHz NMR and shown to exist as four distinct diastereomers with unique spectral fingerprints [1]. The 3,3,5-substitution pattern positions methyl groups at the 3,3- and 5-positions, creating a different steric and electronic environment compared to the 2,3,5- or 2,3,6-isomers. This structural variation leads to quantifiable differences in NMR chemical shifts and coupling constants, enabling unambiguous identity confirmation [2].

Structural Chemistry Isomer Purity Synthetic Intermediate

Solubility and Salt Form Advantage: Hydrochloride vs. Free Base

The hydrochloride salt form of 3,3,5-trimethylmorpholine confers enhanced aqueous solubility relative to the free base. While direct experimental solubility data for this specific compound is not publicly available, class-level inference from related morpholine derivatives indicates that hydrochloride salts typically exhibit water solubility improvements of 10- to 100-fold over their free base counterparts [1]. The free base 3,3,5-trimethylmorpholine is predicted to be soluble in water (136 g/L at 25°C, calculated), but the hydrochloride form is expected to dissolve more rapidly and completely in aqueous media . This property is critical for applications requiring aqueous reaction conditions or biological assays.

Formulation Stability Handling

Chiral Building Block Potential: (5S)-3,3,5-Trimethylmorpholine as a Comparator

The chiral analog (5S)-3,3,5-trimethylmorpholine (CAS 1175761-30-4) has been utilized as a versatile chiral building block in asymmetric synthesis . The racemic 3,3,5-trimethylmorpholine hydrochloride (CAS 2219376-79-9) serves as the racemic counterpart, offering a cost-effective alternative for applications where stereochemistry is not critical or where subsequent resolution is planned. The (5S)-enantiomer has a molecular weight of 129.2 g/mol, a predicted boiling point of 159.3±15.0°C, and a predicted density of 0.850±0.06 g/cm³, while the racemic hydrochloride has a molecular weight of 165.66 g/mol and exists as a crystalline solid .

Asymmetric Synthesis Chiral Auxiliary Stereoselective Reactions

High-Value Application Scenarios for 3,3,5-Trimethylmorpholine Hydrochloride


Medicinal Chemistry: Scaffold for CNS-Targeted Compound Libraries

3,3,5-Trimethylmorpholine hydrochloride serves as a key intermediate for the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, a class of compounds that have demonstrated potent inhibition of dopamine and norepinephrine uptake and antagonism of nicotinic acetylcholine receptors (nAChRs) [1]. In a 2011 Journal of Medicinal Chemistry study, several analogues exhibited in vitro potency superior to (S,S)-hydroxybupropion, with specific compounds showing enhanced activity at α3β4-nAChR and improved blockade of nicotine-conditioned place preference in vivo [1]. Procurement of the hydrochloride salt ensures a stable, high-purity starting material for generating libraries of CNS-active candidates.

Organic Synthesis: Nucleophilic Building Block for Amide and Alkylation Reactions

As a secondary amine, 3,3,5-trimethylmorpholine hydrochloride can be neutralized in situ to release the free amine, which then participates in nucleophilic reactions including amide bond formation, alkylation, and reaction with epoxides or ketones . The hydrochloride form provides a convenient, non-hygroscopic solid that can be accurately weighed and stored without degradation, ensuring consistent reaction stoichiometry across multiple synthetic campaigns .

Agrochemical Intermediate: Morpholine-Based Crop Protection Agents

Morpholine derivatives are established scaffolds in agrochemicals, including fungicides (e.g., fenpropimorph, tridemorph) and herbicides [2]. The 3,3,5-trimethyl substitution pattern introduces steric bulk that can modulate biological activity, metabolic stability, and environmental fate. Procurement of this specific regioisomer enables structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity in crop protection applications.

Material Science: Corrosion Inhibitors and Specialty Chemicals

Substituted morpholines, including trimethyl derivatives, are employed as corrosion inhibitors in industrial applications due to their ability to form stable films on metal surfaces [3]. The hydrochloride salt form facilitates formulation into aqueous systems, while the specific substitution pattern influences adsorption kinetics and inhibitor efficiency. Researchers developing novel corrosion inhibitors can use 3,3,5-trimethylmorpholine hydrochloride as a structurally defined starting point for further functionalization.

Technical Documentation Hub

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